molecular formula C20H20N2O5 B8031066 tert-butyl 6-(benzyloxy)-2-nitro-1H-indole-1-carboxylate

tert-butyl 6-(benzyloxy)-2-nitro-1H-indole-1-carboxylate

Cat. No.: B8031066
M. Wt: 368.4 g/mol
InChI Key: DDLBWCOPZGHZSX-UHFFFAOYSA-N
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Description

Tert-butyl 6-(benzyloxy)-2-nitro-1H-indole-1-carboxylate is a complex organic compound that features a tert-butyl ester group, a benzyloxy group, and a nitro group attached to an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(benzyloxy)-2-nitro-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the nitration of an indole derivative followed by protection of the indole nitrogen with a tert-butyl group. The benzyloxy group is then introduced through a nucleophilic substitution reaction. The final product is obtained after purification steps such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow microreactor systems, which have been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(benzyloxy)-2-nitro-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pressures to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the benzyloxy group could yield various substituted indole derivatives .

Scientific Research Applications

Tert-butyl 6-(benzyloxy)-2-nitro-1H-indole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 6-(benzyloxy)-2-nitro-1H-indole-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole core can interact with various enzymes and receptors, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 6-(benzyloxy)-2-amino-1H-indole-1-carboxylate: Similar structure but with an amino group instead of a nitro group.

    Tert-butyl 6-(benzyloxy)-2-chloro-1H-indole-1-carboxylate: Similar structure but with a chloro group instead of a nitro group.

    Tert-butyl 6-(benzyloxy)-2-methyl-1H-indole-1-carboxylate: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitro group in tert-butyl 6-(benzyloxy)-2-nitro-1H-indole-1-carboxylate makes it unique compared to its analogs. The nitro group can undergo specific chemical reactions that are not possible with other substituents, providing unique opportunities for chemical modifications and applications .

Properties

IUPAC Name

tert-butyl 2-nitro-6-phenylmethoxyindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-20(2,3)27-19(23)21-17-12-16(26-13-14-7-5-4-6-8-14)10-9-15(17)11-18(21)22(24)25/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLBWCOPZGHZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=CC2=C1C=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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